molecular formula C11H14N2O3 B2781658 1-[5-Nitro-2-(propylamino)phenyl]ethanone CAS No. 2154421-48-2

1-[5-Nitro-2-(propylamino)phenyl]ethanone

Cat. No.: B2781658
CAS No.: 2154421-48-2
M. Wt: 222.244
InChI Key: ZWZJIGAVNOZDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Nitro-2-(propylamino)phenyl]ethanone is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of a nitro group, a propylamino group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Nitro-2-(propylamino)phenyl]ethanone can be synthesized through a multi-step process involving the nitration of a suitable aromatic precursor, followed by amination and acylation reactions. The general synthetic route involves:

    Acylation: The final step involves the acylation of the amino group with ethanoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Nitro-2-(propylamino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to the corresponding amino compound.

    Substitution: Formation of substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-[5-Nitro-2-(propylamino)phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-Nitro-2-(propylamino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamino group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1-[5-Nitro-2-(propylamino)phenyl]ethanone can be compared with other similar compounds, such as:

    1-[5-Nitro-2-(methylamino)phenyl]ethanone: Differing by the presence of a methyl group instead of a propyl group.

    1-[5-Nitro-2-(ethylamino)phenyl]ethanone: Differing by the presence of an ethyl group instead of a propyl group.

Uniqueness: The presence of the propylamino group in this compound may confer unique properties, such as enhanced lipophilicity or specific biological activity, distinguishing it from its methyl and ethyl analogs.

Properties

IUPAC Name

1-[5-nitro-2-(propylamino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-6-12-11-5-4-9(13(15)16)7-10(11)8(2)14/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJIGAVNOZDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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